1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups such as ethoxyphenyl, methoxyphenyl, and oxadiazolyl moieties. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Oxadiazolyl Moiety: The oxadiazolyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution with Ethoxyphenyl and Methoxyphenyl Groups: The final step involves the substitution of the core structure with ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-hydroxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific substitution pattern and the presence of both ethoxyphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22N4O5S |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-9-5-7-17(13-19)23-26-21(34-27-23)15-28-20-10-11-35-22(20)24(30)29(25(28)31)14-16-6-4-8-18(12-16)32-2/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
LWZRETIOXZIESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4 |
Origin of Product |
United States |
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